![molecular formula C18H16N4O B2440187 N-[(E)-ナフタレン-1-イルメチリデンアミノ]-1,4,5,6-テトラヒドロシクロペンタ[c]ピラゾール-3-カルボキサミド CAS No. 306986-75-4](/img/new.no-structure.jpg)

N-[(E)-ナフタレン-1-イルメチリデンアミノ]-1,4,5,6-テトラヒドロシクロペンタ[c]ピラゾール-3-カルボキサミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

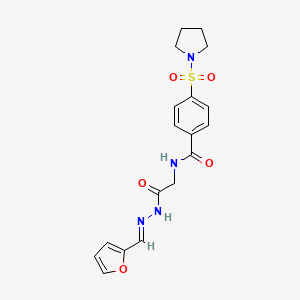

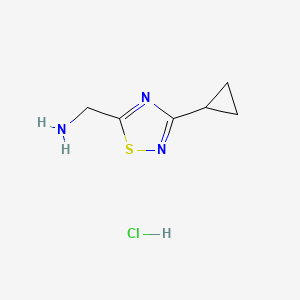

N-[(E)-naphthalen-1-ylmethylideneamino]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C18H16N4O and its molecular weight is 304.353. The purity is usually 95%.

BenchChem offers high-quality N-[(E)-naphthalen-1-ylmethylideneamino]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[(E)-naphthalen-1-ylmethylideneamino]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

抗増殖剤

この化合物は、スルホンアミド骨格を有する新規ピラゾール誘導体の合成に用いられており、抗増殖剤として用いられています . これらの剤は、xCELLigenceシステムを用いたヒト子宮頸がん細胞株(HeLa)に対して有望な結果を示しました . 例えば、化合物16は、合成された化合物の中で最も高い活性を示し、64.10%でした .

抗がん治療薬

この化合物を含むピラゾール誘導体は、がん治療のための論文で注目されています . それらは、がん細胞の増殖を阻害する可能性を示しており、%増殖阻害率、IC50などに関して結果が述べられています .

抗炎症治療薬

この化合物を含むピラゾール生体分子は、抗炎症治療薬として、薬物設計および発見プロセスに用いられてきました . それらは、炎症を阻害する可能性を示しており、%炎症阻害率に関して結果が述べられています .

オーロラAキナーゼ阻害剤

この化合物も含まれる可能性のあるN-1,3-トリフェニル-1H-ピラゾール-4-カルボキサミド誘導体は、抗がん剤としての可能性とオーロラAキナーゼに対する結合について評価されています . オーロラキナーゼは、細胞周期の調節において重要な役割を果たし、これらのキナーゼの阻害剤は、がん治療薬として可能性を秘めています .

環境に優しい合成

この化合物は、樹脂系、無毒、耐熱性、費用対効果の高いAmberlyst-70を不均一系触媒として使用して合成できます . この革新的なプロトコルは、簡単な反応後処理を提供するため、貴重な環境に優しい特性を備えています .

創薬

ピラゾールは、強力な薬理学的プロファイルを備えた重要な複素環式部分であり、創薬プロセスのための重要な薬物フォアとして機能する可能性があります . 適切な抗炎症剤および抗がん剤を開発するという闘いの中で、化学者は、この化合物を含むピラゾール生体分子に焦点を当てています .

特性

CAS番号 |

306986-75-4 |

|---|---|

分子式 |

C18H16N4O |

分子量 |

304.353 |

IUPAC名 |

N-[(E)-naphthalen-1-ylmethylideneamino]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide |

InChI |

InChI=1S/C18H16N4O/c23-18(17-15-9-4-10-16(15)20-21-17)22-19-11-13-7-3-6-12-5-1-2-8-14(12)13/h1-3,5-8,11H,4,9-10H2,(H,20,21)(H,22,23)/b19-11+ |

InChIキー |

GRKVVHYINHGWHO-YBFXNURJSA-N |

SMILES |

C1CC2=C(C1)NN=C2C(=O)NN=CC3=CC=CC4=CC=CC=C43 |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[[3-(2,2-Difluoroethoxy)-1-ethylpyrazol-4-yl]amino]acetic acid](/img/structure/B2440107.png)

![N-[cyano(2-methoxyphenyl)methyl]-1-cyclohexylpyrrolidine-3-carboxamide](/img/structure/B2440111.png)

![N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2440113.png)

![2-[4-(2-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine](/img/structure/B2440115.png)

![N-Benzo[D]1,3-dioxolen-5-YL-2-indolinylethanamide](/img/structure/B2440118.png)

![2-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)ethanone](/img/structure/B2440119.png)

![N-(2-chlorobenzyl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2440122.png)

![N-(3-methyl-4-(N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)sulfamoyl)phenyl)propionamide](/img/structure/B2440124.png)